![molecular formula C23H29N5O2 B2744700 4-butyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide CAS No. 900007-70-7](/img/structure/B2744700.png)
4-butyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C23H29N5O2 and its molecular weight is 407.518. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-butyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide (CAS Number: 900007-70-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant research findings.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C23H29N5O2 |
Molecular Weight | 407.5 g/mol |
CAS Number | 900007-70-7 |
The compound features a complex structure that includes a cyclohexanecarboxamide moiety and a pyrazolo-pyrimidine framework, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Anticoagulant Properties
Research has highlighted that compounds related to pyrazolo[3,4-d]pyrimidines can act as potent inhibitors of factor Xa (fXa), an essential component in the coagulation cascade. For example, modifications in the pyrazole ring have led to enhanced binding affinity and selectivity towards fXa, suggesting that this compound may possess similar anticoagulant effects .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound can be inferred from studies on related pyrazole derivatives that have demonstrated inhibition of cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the inflammatory response, and their inhibition leads to reduced production of pro-inflammatory mediators.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Pyrazolo-Pyrimidine Core : This core is essential for the interaction with biological targets such as enzymes and receptors.
- Substituents : The butyl and p-tolyl groups enhance lipophilicity and may improve bioavailability.
Case Studies
- Anticancer Evaluation : In vitro studies showed that similar compounds inhibited MCF-7 cell growth by inducing apoptosis through mitochondrial pathways. The IC50 values were significantly lower than those of standard chemotherapeutics .
- Anticoagulant Activity : A comparative study of various pyrazolo derivatives demonstrated that modifications at the N-position could enhance fXa inhibition by up to 50% compared to unmodified compounds .
- Inflammation Model : In animal models, compounds with similar structures exhibited reduced paw edema in carrageenan-induced inflammation assays, indicating potential therapeutic applications in inflammatory diseases .
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor , particularly targeting kinases involved in cancer progression. Its structure allows it to bind effectively to enzyme active sites, inhibiting their function and altering metabolic pathways essential for tumor growth .
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant anti-proliferative activity against various cancer cell lines, such as A549 (lung cancer) and HCT-116 (colon cancer). For instance, related compounds have shown IC50 values as low as 0.016 µM against wild-type epidermal growth factor receptor (EGFR), indicating potent activity . The mechanism involves the inhibition of signaling pathways associated with cell proliferation and survival, potentially inducing apoptosis through modulation of BAX/Bcl-2 ratios .
Therapeutic Potential
Due to its enzyme inhibitory properties and anticancer activity, this compound is being explored as a lead candidate for developing new drugs aimed at treating various diseases, including cancer and inflammatory conditions .
Case Studies
Several studies have documented the efficacy of this compound in various experimental settings:
- Study on Anticancer Properties : Research has indicated that derivatives exhibit notable cytotoxicity against breast and lung cancer cells. The study employed molecular docking techniques to confirm strong binding affinities to key targets like EGFR .
- Enzyme Inhibition Studies : Various assays demonstrated that the compound effectively inhibits specific kinases involved in cell signaling pathways critical for tumor growth .
Eigenschaften
IUPAC Name |
4-butyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c1-3-4-5-17-8-10-18(11-9-17)22(29)26-27-15-24-21-20(23(27)30)14-25-28(21)19-12-6-16(2)7-13-19/h6-7,12-15,17-18H,3-5,8-11H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNJQEPFNHNRNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.